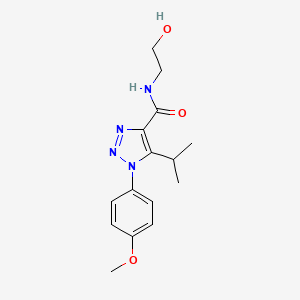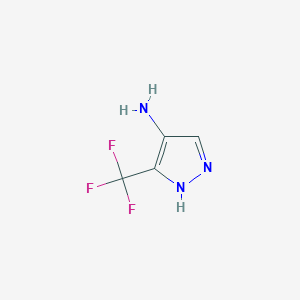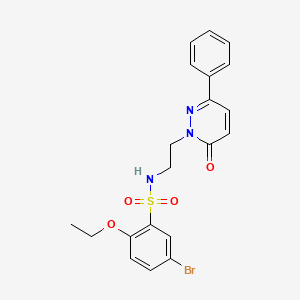
5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5-bromo-2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a benzenesulfonamide derivative, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides often serve as scaffolds for the development of various therapeutic agents due to their ability to interact with different biological targets.
Synthesis Analysis
While the specific synthesis of "this compound" is not detailed in the provided papers, similar benzenesulfonamide derivatives have been synthesized through reactions involving aminoguanidines and phenylglyoxal hydrate in glacial acetic acid . This suggests that the synthesis of the compound may also involve multi-step organic reactions, possibly starting with the formation of an intermediate sulfonamide followed by the introduction of the bromo, ethoxy, and pyridazinyl substituents.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. In the case of "this compound", the presence of a bromo substituent and an ethoxy group indicates potential sites for further chemical modifications. The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bisbenzenesulfonate, has been analyzed, revealing trigonal bipyramidal coordination around the central atom .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including substitutions, additions, and eliminations, depending on the nature of the substituents and reaction conditions. The presence of a bromo group in the compound suggests that it could participate in nucleophilic substitution reactions, while the ethoxy group may be involved in deprotection or etherification reactions under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are essential for their biological activity and pharmacokinetic profile. For instance, the introduction of a trifluoromethyl group has been shown to increase the metabolic stability of certain benzenesulfonamide derivatives . The specific properties of "this compound" would need to be determined experimentally, but it can be inferred that the bromo and ethoxy groups may affect its lipophilicity and overall stability.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Brominated Compounds : The synthesis of brominated compounds, including biphenyls, is crucial for manufacturing various pharmaceuticals and chemicals. A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, involves cross-coupling reactions or diazotization processes. Despite challenges such as the high cost of palladium and the toxic nature of some reactants, efficient protocols have been developed for large-scale production (Qiu et al., 2009).
Biological Activities and Applications
Antimicrobial and Gastroprotective Properties : Some brominated benzenesulfonamide derivatives, like ebrotidine, exhibit significant anti-ulcer activity by combining H2-receptor antagonist properties with cytoprotective actions. This dual functionality stems from the drug's ability to enhance the synthesis and secretion of gastric mucus components and to modulate cellular processes essential for mucosal repair, making it a promising treatment for ulcer diseases (Slomiany et al., 1997).
Anti-Helicobacter pylori Activities : Compounds like ebrotidine also show potent anti-Helicobacter pylori activities, crucial for treating gastric diseases associated with H. pylori infection. The drug's antimicrobial efficacy, combined with its acid-suppressant and gastroprotective properties, positions it as a valuable agent in managing H. pylori-induced gastric issues (Slomiany & Slomiany, 1997).
Environmental and Toxicological Studies
Brominated Flame Retardants and Environmental Impact : Novel brominated flame retardants (NBFRs) have been identified in various environmental matrices, raising concerns about their potential health risks. Studies highlight the occurrence of NBFRs in indoor air, dust, and consumer goods, emphasizing the need for further research on their environmental fate and toxicity. High concentrations of certain NBFRs in environmental samples indicate their widespread use and persistence, underscoring the importance of optimized analytical methods for their detection and assessment (Zuiderveen et al., 2020).
Toxicological Effects of Halogenated Compounds : Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), trace contaminants in brominated flame retardants, exhibit dioxin-like toxic effects. These compounds, produced during combustion processes, pose significant health risks due to their persistence and bioaccumulative nature. The review of their toxicological profiles suggests similarities with the well-documented adverse effects of chlorinated dioxins, highlighting the need for comprehensive risk assessments and regulatory measures to protect human health and the environment (Mennear & Lee, 1994).
特性
IUPAC Name |
5-bromo-2-ethoxy-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-2-28-18-10-8-16(21)14-19(18)29(26,27)22-12-13-24-20(25)11-9-17(23-24)15-6-4-3-5-7-15/h3-11,14,22H,2,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDEOIXQZAVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

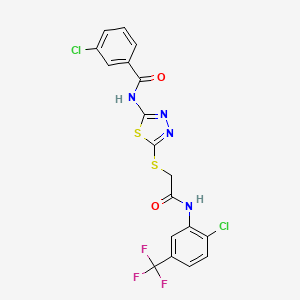
![2-(2-fluoro-5-methylanilino)-2-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetonitrile](/img/structure/B2509368.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2509371.png)
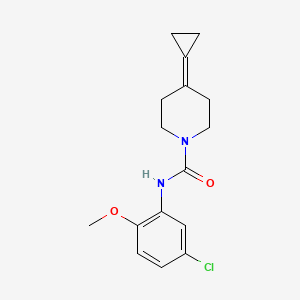
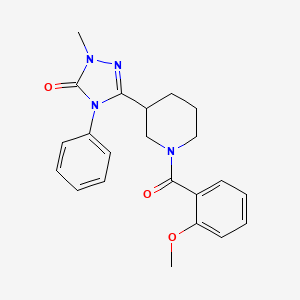
![1-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2509378.png)

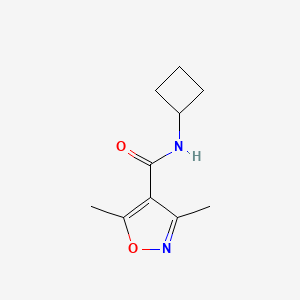
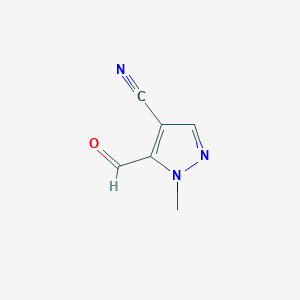
![N-(4-bromo-2-fluorophenyl)-11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2509383.png)
